Nvp-adw742

Beschreibung

Eigenschaften

IUPAC Name |

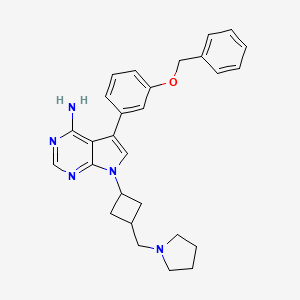

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFLAQVDISHMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431367 | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-23-4 | |

| Record name | ADW-742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-ADW742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADW-742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NVP-ADW742: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-ADW742 is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. The primary mode of action of this compound is the inhibition of IGF-1R, leading to the suppression of downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5] Furthermore, this compound has demonstrated the ability to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential in combination therapies.[2][4]

Core Mechanism of Action: Targeting the IGF-1R Signaling Pathway

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase, thereby blocking its autophosphorylation and subsequent activation.[1] This inhibition prevents the downstream signaling cascade that is frequently dysregulated in various cancers. The primary pathway affected is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6][7][8]

Upon activation by its ligands (IGF-1 and IGF-2), IGF-1R recruits and phosphorylates insulin receptor substrate (IRS) proteins. This leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2.[9][10] Activated Akt then phosphorylates a multitude of downstream targets that regulate key cellular processes, including cell cycle progression, proliferation, and apoptosis.[7]

This compound's inhibition of IGF-1R effectively blocks this entire cascade, leading to decreased Akt phosphorylation and activation.[5] This results in the induction of apoptosis and inhibition of cell proliferation in cancer cells that are dependent on the IGF-1R signaling pathway for their survival and growth.[3][11]

Signaling Pathway Diagram

Caption: this compound inhibits the IGF-1R signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its synergistic effects with other anti-cancer agents.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | Lacks active SCF/Kit autocrine loops.[12] |

| SCLC cell lines | Small Cell Lung Cancer | 0.1 - 0.5 | Population lacking active SCF/Kit autocrine loops.[5] |

| SCLC cell lines | Small Cell Lung Cancer | 4 - 7 | Population with active SCF/Kit autocrine loops.[12] |

| Daoy | Medulloblastoma | 11.12 | [13] |

| MM cell lines | Multiple Myeloma | 0.1 - 0.5 | [1] |

| InsR | Insulin Receptor | 2.8 | Demonstrates selectivity for IGF-1R over InsR.[1][2] |

| c-Kit | c-Kit Receptor | 1 - 5 | Inhibition of SCF-mediated Kit phosphorylation.[5][12] |

| HER2, PDGFR, VEGFR-2, Bcr-Abl | Various Kinases | >10 | Demonstrates high selectivity.[2][14][15] |

Table 2: Synergistic Effects of this compound in Combination Therapy

| Cell Line | Cancer Type | Combination Agent | Effect |

| Daoy | Medulloblastoma | Temozolomide | IC50 of Temozolomide decreased from 452.12 µM to 256.81 µM.[13] |

| SCLC cell lines | Small Cell Lung Cancer | Etoposide & Carboplatin | Synergistically enhanced sensitivity.[2][4] |

| WBA | Small Cell Lung Cancer | Imatinib (STI571) & Etoposide | Combination of this compound and Imatinib was superior to this compound alone.[3][4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound, alone or in combination with other drugs, for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[3]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.

Protocol:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total IGF-1R, phospho-IGF-1R).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[16]

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18]

Protocol:

-

Fix and permeabilize cells treated with this compound and control cells.[19]

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP).[20]

-

The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the cell nuclei with a DNA stain (e.g., DAPI or Hoechst).

-

Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.[18][20]

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's anti-cancer effects.

Logical Relationship of this compound's Dual Targeting and Synergy

In certain cancer types, such as a subset of Small Cell Lung Cancers (SCLC), resistance to this compound can be mediated by the activation of alternative survival pathways, such as the c-Kit receptor signaling.[3][5] In these cases, a dual-inhibition strategy is more effective.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The insulin-like growth factor-I receptor kinase inhibitor this compound sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

Nvp-adw742 as a selective IGF-1R tyrosine kinase inhibitor

An In-Depth Technical Guide to NVP-ADW742 as a Selective IGF-1R Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] Deregulation of the IGF-1R signaling pathway is a crucial factor in the proliferation and survival of various cancer cells, making it a significant target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development.

Introduction to this compound

This compound, also known as ADW742 or GSK552602A, is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of preclinical cancer models, both as a single agent and in combination with chemotherapy.[2][4][5]

Chemical Properties:

| Property | Value | Reference |

| Chemical Name | 5-[3-(Phenylmethoxy)phenyl]-7-[trans-3-(1-pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [6] |

| Molecular Formula | C28H31N5O | [1] |

| Molecular Weight | 453.58 g/mol | [1][7] |

| CAS Number | 475488-23-4 | [1] |

Mechanism of Action

This compound selectively inhibits the IGF-1R tyrosine kinase by competing with ATP for its binding site in the catalytic domain of the receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling cascades.[3] The two primary signaling pathways downstream of IGF-1R are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is primarily involved in cell proliferation.[8] By inhibiting IGF-1R, this compound effectively abrogates these pro-survival and proliferative signals.[2]

Quantitative Data Presentation

In Vitro Kinase Inhibitory Activity

This compound demonstrates high selectivity for IGF-1R over the closely related Insulin Receptor (InsR) and other tyrosine kinases.

| Target Kinase | IC50 (µM) | Selectivity vs. IGF-1R | Reference |

| IGF-1R | 0.17 | - | [1] |

| InsR | 2.8 | ~16.5-fold | [1] |

| c-Kit | >5 | >29-fold | [1] |

| HER2 | >10 | >58-fold | [1] |

| PDGFR | >10 | >58-fold | [1] |

| VEGFR-2 | >10 | >58-fold | [1] |

| Bcr-Abl | >10 | >58-fold | [1] |

In Vitro Anti-proliferative Activity

This compound effectively inhibits the growth of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 0.1 - 0.5 | Serum-stimulated proliferation | [7] |

| H526 | Small Cell Lung Cancer (SCLC) | 0.1 - 0.4 | Lacks active SCF/Kit autocrine loop | [9] |

| H146 | Small Cell Lung Cancer (SCLC) | 0.1 - 0.5 | Lacks active SCF/Kit autocrine loop | [9] |

| WBA | Small Cell Lung Cancer (SCLC) | 4 - 7 | Has active SCF/Kit autocrine loop | [5] |

| H209 | Small Cell Lung Cancer (SCLC) | 4 - 7 | Has active SCF/Kit autocrine loop | [5] |

| Daoy | Medulloblastoma | 11.12 | - | [5] |

In Vivo Efficacy

In a mouse model of multiple myeloma, this compound demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Outcome | Reference |

| SCID/NOD mice with MM cells | 10 mg/kg IP, twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival | [1] |

| SCID/NOD mice with MM cells | 50 mg/kg orally, twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well.

-

Absorbance Reading: After incubating in the dark at room temperature for at least 2 hours, measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as IGF-1R and Akt.

-

Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate 10-50 µg of protein per lane on an SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-IGF-1R, phospho-Akt) overnight at 4°C.[3]

-

Washing: Wash the membrane three to four times with TBST for 5 minutes each.[11]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Use an ECL substrate to visualize the protein bands.[11]

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.2% Triton X-100.[13]

-

TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT enzyme and biotin-11-dUTP for 60 minutes at 37°C.[14]

-

Staining: Add Streptavidin-HRP solution and incubate for 30 minutes at 37°C.[14]

-

Visualization: Add DAB substrate and incubate for 10 minutes at room temperature to develop a dark brown color in apoptotic nuclei.[14]

-

Analysis: Observe the stained cells under a light microscope.[15]

Mandatory Visualizations

Conclusion

This compound is a highly selective and potent inhibitor of the IGF-1R tyrosine kinase with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit cell proliferation, particularly in tumors dependent on IGF-1R signaling, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support the ongoing investigation of this compound and other IGF-1R inhibitors in the field of oncology. Although preclinical studies have been extensive, it is noted that this compound was not advanced into clinical development due to toxicity issues observed in the preclinical phase.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 4. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NVP ADW 742 | Insulin and Insulin-like Receptor Inhibitors: R&D Systems [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 9. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. raybiotech.com [raybiotech.com]

- 13. assaygenie.com [assaygenie.com]

- 14. genscript.com [genscript.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]

NVP-ADW742: A Potent and Selective IGF-1R Inhibitor

NVP-ADW742 is a small molecule inhibitor that demonstrates high potency and selectivity for the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. This technical guide provides an in-depth overview of its inhibitory activity, the experimental protocols used for its characterization, and its impact on cellular signaling pathways. This information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Quantitative Inhibitory Activity

This compound is an orally active and selective inhibitor of the IGF-1R tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 0.17 μM.[1][2] Its selectivity for IGF-1R is notably higher compared to the closely related Insulin Receptor (InsR), for which it has an IC50 of 2.8 μM, representing a more than 16-fold difference in potency.[2][3] The inhibitor shows minimal activity against a panel of other kinases, including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit, with IC50 values exceeding 5 or 10 μM for these targets.[2][3][4]

| Target Kinase | IC50 Value (μM) | Fold Selectivity vs. IGF-1R |

| IGF-1R | 0.17 | 1 |

| InsR | 2.8 | >16 |

| c-Kit | >5 | >29 |

| HER2 | >10 | >58 |

| PDGFR | >10 | >58 |

| VEGFR-2 | >10 | >58 |

| Bcr-Abl p210 | >10 | >58 |

Experimental Protocols

The characterization of this compound's inhibitory activity involves several key experimental methodologies.

Cellular Kinase Assay for IC50 Determination (Capture ELISA)

A cellular kinase assay using a 96-well "Capture ELISA" format is employed to determine the IC50 value of this compound on the autophosphorylation of IGF-1R.[3]

Protocol:

-

NWT-21 cells are seeded in 96-well tissue culture plates and grown to 70-80% confluency in complete growth medium.

-

The cells are then serum-starved for 24 hours in a medium containing 0.5% Fetal Calf Serum (FCS).

-

Following starvation, the cells are incubated with varying concentrations of this compound for 90 minutes.

-

IGF-I (10 ng/mL) is then added to the wells to stimulate the cells for 10 minutes at 37°C.

-

The cells are subsequently washed twice with ice-cold Phosphate Buffered Saline (PBS).

-

Cell lysis is performed at 4°C using 50 μL/well of RIPA buffer.

-

The degree of IGF-1R autophosphorylation is then quantified using the ELISA-based detection system.

Cell Proliferation Assay (MTT Assay)

The effect of this compound on cell growth is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

Protocol:

-

Cells are seeded in 96-well plates.

-

The cells are treated with various concentrations of this compound, often in combination with chemotherapeutic agents.

-

Following a 72-hour incubation period, MTT solution is added to each well.

-

The cells are incubated for a further period to allow for the formation of formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is then measured at a specific wavelength to determine cell viability.

Western Blot Analysis

Western blotting is utilized to analyze the phosphorylation status of IGF-1R and downstream signaling proteins like Akt.[4]

Protocol:

-

Cells are treated with this compound for a specified duration.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target proteins.

-

After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme.

-

The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The IGF-1R pathway plays a crucial role in cell proliferation, survival, and migration.[7]

Upon ligand binding (IGF-1 or IGF-2), IGF-1R autophosphorylates and recruits substrate proteins such as Insulin Receptor Substrate (IRS) and Shc.[8] This leads to the activation of two major signaling pathways:

-

PI3K/Akt Pathway: This pathway is critical for cell survival and is often implicated in resistance to chemotherapy.[5][8]

-

Ras/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.[8]

By inhibiting IGF-1R, this compound effectively blocks the activation of these downstream pathways, leading to anti-proliferative and pro-apoptotic effects in tumor cells.[1][2]

Visualizations

Caption: IGF-1R Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for IC50 Determination of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. heraldopenaccess.us [heraldopenaccess.us]

NVP-ADW742: A Technical Guide to its Interruption of the PI3K-Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NVP-ADW742 on the PI3K-Akt signaling pathway. This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1] Its mechanism of action involves the direct inhibition of IGF-1R, leading to the downstream suppression of the critical PI3K-Akt signaling cascade, which plays a central role in cell proliferation, survival, and resistance to therapy in various cancers.[2][3][4][5]

Mechanism of Action

This compound exerts its biological effects by targeting the tyrosine kinase domain of IGF-1R. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, creating docking sites for intracellular signaling molecules, most notably the Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) at the cell membrane. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.

This compound, by inhibiting the initial autophosphorylation of IGF-1R, effectively blocks this entire signaling cascade at its origin. This leads to a reduction in phosphorylated Akt (p-Akt) levels and subsequent downstream effects.[6][7][8]

Quantitative Data

The efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data regarding its inhibitory concentrations and effects on cell viability.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target/Process | Cell Line | IC50 Value | Reference |

| IGF-1R Kinase Activity | - | 0.17 µM | [6] |

| IGF-1R Autophosphorylation | H526 (SCLC) | ~0.1 - 0.2 µM | [4] |

| Insulin Receptor (InsR) | - | 2.8 µM | [6] |

| c-Kit | - | >5 µM | [6] |

| HER2, PDGFR, VEGFR-2, Bcr-Abl | - | >10 µM | [6] |

| IGF-1 Mediated Growth | H526 (SCLC) | 0.2 - 0.4 µM | [4] |

| Serum-Stimulated Cell Proliferation | Multiple Myeloma Cell Lines | 0.1 - 0.5 µM | [9] |

| IGF-1R-mediated Proliferation | Daoy (Medulloblastoma) | 11.12 µmol/l | [8] |

Table 2: Effect of this compound on Cell Growth and Apoptosis

| Cell Line | Treatment | Effect | Reference |

| SCLC Cell Lines | This compound | Inhibition of cell growth | [1] |

| SCLC Cell Lines | This compound + Etoposide/Carboplatin | Synergistic enhancement of sensitivity to chemotherapy | [3] |

| WBA (SCLC) | This compound + Imatinib + Etoposide | Marked enhancement of cytotoxic response | [2] |

| Daoy (Medulloblastoma) | This compound (2 µmol/l) + Temozolomide | Decreased IC50 of temozolomide from 452.12 to 256.81 µmol/l | [8] |

| Daoy (Medulloblastoma) | This compound + Temozolomide | Enhanced apoptosis from 16.18% to 23.20% | [8] |

| HL-60 (AML) | This compound | Induction of apoptosis | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's effects.

Cell Growth and Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound, chemotherapeutic agents, or a combination, in complete medium. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values using appropriate software. The Chou-Talalay multiple-drug-effect equation can be used to analyze synergy.[3]

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, cleaved PARP).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.[2]

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Prepare cells (either from culture or tissue sections) and fix them.

-

Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdU-labeled). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.[3]

Conclusion

This compound is a well-characterized inhibitor of IGF-1R that effectively downregulates the PI3K-Akt signaling pathway. This mechanism of action translates to potent anti-proliferative and pro-apoptotic effects in various cancer models. Furthermore, its ability to sensitize cancer cells to conventional chemotherapy highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and investigating the broader implications of IGF-1R and PI3K-Akt pathway inhibition in oncology.

References

- 1. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. selleckchem.com [selleckchem.com]

Unlocking Apoptosis: A Technical Guide to the Proapoptotic Effects of NVP-ADW742

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the proapoptotic effects of NVP-ADW742, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics. This compound has demonstrated significant potential in sensitizing various cancer cell lines to the effects of conventional chemotherapy, primarily by dismantling the pro-survival signaling cascades orchestrated by the IGF-1R.

Core Mechanism of Action: Inhibition of the IGF-1R Signaling Pathway

This compound exerts its proapoptotic effects by selectively targeting the tyrosine kinase activity of IGF-1R.[1] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival in many cancer types.[2] Its activation by ligands such as IGF-1 and IGF-2 triggers a cascade of downstream signaling events, most notably through the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3] This pathway is central to inhibiting apoptosis and promoting cell survival.[3]

This compound's inhibition of IGF-1R kinase activity disrupts these survival signals, leading to the dephosphorylation of Akt.[2] This, in turn, downregulates anti-apoptotic proteins such as Bcl-2 and promotes the activation of the caspase cascade, ultimately culminating in programmed cell death.[2][4]

Quantitative Analysis of this compound's Proapoptotic Efficacy

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |

| H526 | Small Cell Lung Cancer (SCLC) | 0.1 - 0.4 | [5] |

| SCLC cell lines (lacking active SCF/Kit autocrine loops) | Small Cell Lung Cancer (SCLC) | 0.1 - 0.5 | [6] |

| SCLC cell lines (with active SCF/Kit autocrine loops) | Small Cell Lung Cancer (SCLC) | 4 - 7 | [5] |

| Daoy | Medulloblastoma | 11.12 | [4] |

Table 2: Enhancement of Chemotherapy-Induced Apoptosis by this compound

| Cancer Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect on Apoptosis | Reference |

| H526 (SCLC) | Etoposide | Low concentrations | Nearly 7-fold increase in apoptosis (TUNEL assay) | [7] |

| Daoy (Medulloblastoma) | Temozolomide | 2 µM | Apoptosis enhanced from 16.18% to 23.20% | [4] |

Table 3: Synergistic Effect of this compound on Chemotherapy IC50 Values

| Cancer Cell Line | Chemotherapeutic Agent | This compound Concentration | Change in IC50 of Chemotherapeutic Agent | Reference |

| Daoy (Medulloblastoma) | Temozolomide | 2 µM | Decreased from 452.12 µM to 256.81 µM | [4] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's proapoptotic effects.

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment: H526 small cell lung cancer cells were cultured in complete medium. Cells were then treated with varying concentrations of this compound and/or etoposide for 24 hours.[7]

-

Fixation and Permeabilization: Cells were harvested, washed with PBS, and fixed in 4% paraformaldehyde. Following fixation, cells were permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Staining: The fixed and permeabilized cells were incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's protocol. This allows the TdT to catalyze the addition of the labeled dUTP to the 3'-hydroxyl ends of the fragmented DNA.

-

Analysis: The percentage of TUNEL-positive cells was determined by counting a minimum of 500 cells per data point using a fluorescence microscope.[7]

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptosis-related proteins, such as procaspase-3 and Poly (ADP-ribose) polymerase (PARP).

-

Cell Lysis and Protein Quantification: H526 cells were treated as described above. After treatment, cells were lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for procaspase-3 and PARP. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of procaspase-3 and PARP is indicated by the appearance of their respective cleavage products.[7]

Flow Cytometry (FACS) Analysis of Apoptosis

Fluorescence-Activated Cell Sorting (FACS) analysis using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic and necrotic cells.

-

Cell Preparation and Staining: Daoy medulloblastoma cells were treated with this compound and/or temozolomide.[4] After treatment, cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were then added to the cell suspension.

-

Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

-

FACS Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis. The percentage of apoptotic cells was determined from the flow cytometry data.[4]

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits IGF-1R, blocking the pro-survival PI3K/Akt pathway and inducing apoptosis.

Caption: Experimental workflow for investigating the proapoptotic effects of this compound.

Caption: Logical relationship of molecular events leading to this compound-induced apoptosis.

References

- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The insulin-like growth factor-I receptor kinase inhibitor this compound sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

NVP-ADW742: A Technical Whitepaper on its Role in Inhibiting Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-ADW742 is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] Deregulation of the IGF-1R signaling pathway is a crucial factor in the malignant transformation and survival of various cancer cells.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in inhibiting cancer cell proliferation across a range of cell lines, and its synergistic effects with conventional chemotherapeutic agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development in this area.

Mechanism of Action

This compound functions as a selective inhibitor of the IGF-1R tyrosine kinase.[1] The IGF-1R, upon binding with its ligands (IGF-1 or IGF-2), undergoes autophosphorylation, initiating a cascade of downstream signaling pathways critical for cell growth, proliferation, and survival.[4] this compound competitively binds to the ATP-binding site of the IGF-1R kinase domain, thereby blocking its autophosphorylation and subsequent activation.[1][5] This inhibition leads to the suppression of key downstream signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival and proliferation.[6][7]

The selectivity of this compound for IGF-1R over the Insulin Receptor (InsR) is a significant feature, with a reported 16-fold higher potency against IGF-1R.[2][8] It exhibits minimal activity against other receptor tyrosine kinases such as HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit at therapeutic concentrations.[1][8]

Efficacy in Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a variety of cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound exhibits a range of IC50 values depending on the cancer cell line's dependency on the IGF-1R signaling pathway.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| IGF-1R (cellular autophosphorylation) | - | 0.17 | [1][2][8][9] |

| InsR | - | 2.8 | [1] |

| H526 | Small Cell Lung Cancer | 0.1 - 0.4 | [5] |

| SCLC cell lines (lacking active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 0.1 - 0.5 | [5][10] |

| SCLC cell lines (with active SCF/Kit autocrine loops) | Small Cell Lung Cancer | 4 - 7 | [10] |

| Daoy | Medulloblastoma | 11.12 | [11][12] |

Synergistic Effects with Chemotherapy

A significant aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.

| Cancer Type | Chemotherapeutic Agent | Effect | Reference(s) |

| Small Cell Lung Cancer (SCLC) | Etoposide, Carboplatin | Synergistically inhibited growth and induced apoptosis. | [6][7] |

| Acute Myeloid Leukemia (AML) | Cytarabine (Ara-C) | Synergized to induce cell death in drug-resistant AML specimens. | [3] |

| Medulloblastoma | Temozolomide | Decreased the IC50 of Temozolomide from 452.12 µmol/l to 256.81 µmol/l. | [10][12] |

| Multiple Myeloma (MM) | Doxorubicin, TRAIL/Apo2L, PS-341 | Sensitized MM cells to these agents. | [8] |

The synergistic effect is largely attributed to the inhibition of the PI3K/Akt survival pathway by this compound, which prevents cancer cells from evading chemotherapy-induced apoptosis.[6][7]

Downstream Signaling Effects

Treatment with this compound leads to a cascade of downstream molecular events that culminate in the inhibition of cell proliferation and induction of apoptosis.

-

Inhibition of Akt Phosphorylation : this compound effectively blocks IGF-1-induced phosphorylation of Akt, a key downstream effector of IGF-1R.[1][6]

-

Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including HL-60 (AML) and primary AML blasts.[3] This is often accompanied by the cleavage of procaspase 3 and poly(ADP-ribose) polymerase (PARP).[7]

-

Modulation of Apoptotic Proteins : In some cell lines, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[3][10]

-

Inhibition of Angiogenesis : this compound can block IGF-1-mediated expression of Vascular Endothelial Growth Factor (VEGF), suggesting a potential role in inhibiting angiogenesis.[6][7]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with varying concentrations of this compound, a chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.

-

Incubation : Incubate the plate for a specified period (e.g., 72 hours).[6]

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 values. For combination studies, the Chou-Talalay method can be used to determine synergism.[7]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

-

Cell Lysis : Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, cleaved PARP, Bcl-2).

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the relative protein expression levels.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation : Prepare treated and control cells on slides or in a multi-well plate.

-

Fixation and Permeabilization : Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and permeabilize them to allow entry of the labeling reagents.

-

TUNEL Reaction : Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Staining : Counterstain the cell nuclei with a DNA stain (e.g., DAPI).

-

Imaging : Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei.

-

Quantification : Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Clinical Development and Future Perspectives

While this compound demonstrated promising preclinical activity, its development for clinical use was not pursued due to toxicity issues identified during preclinical testing.[13] However, the extensive research on this compound has provided valuable insights into the therapeutic potential of targeting the IGF-1R pathway in cancer. The findings have paved the way for the development of other IGF-1R inhibitors with improved safety profiles. Future research in this area may focus on:

-

Developing second-generation IGF-1R inhibitors with better therapeutic windows.

-

Identifying predictive biomarkers to select patient populations most likely to respond to IGF-1R-targeted therapies.

-

Exploring novel combination strategies to overcome resistance mechanisms.

Conclusion

This compound is a potent and selective IGF-1R inhibitor that effectively suppresses cancer cell proliferation and survival by blocking the PI3K/Akt signaling pathway. Its ability to synergize with conventional chemotherapeutic agents highlights the potential of IGF-1R inhibition as a therapeutic strategy in oncology. Although this compound itself did not progress to clinical trials, the knowledge gained from its preclinical evaluation remains highly valuable for the ongoing development of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Interplay Between Non-coding RNAs and Insulin-Like Growth Factor Signaling in the Pathogenesis of Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. The insulin-like growth factor-I receptor kinase inhibitor this compound sensitizes medulloblastoma to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early research and discovery of Nvp-adw742

An In-depth Technical Guide on the Early Research and Discovery of NVP-ADW742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and discovery of this compound, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies of pivotal experiments.

Introduction and Mechanism of Action

This compound, also known as ADW742 or GSK 552602A, was identified in early cancer research as a selective, ATP-competitive inhibitor of the IGF-1R tyrosine kinase. The deregulation of the IGF-1R signaling pathway is a critical factor in the malignant transformation, proliferation, and survival of various cancer cells. This pathway, when activated by its ligands (IGF-1 and IGF-2), triggers two major downstream signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation.[1]

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the IGF-1R kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling molecules like Akt.[2] Early research demonstrated its potential as a therapeutic strategy for multiple myeloma, small cell lung cancer (SCLC), medulloblastoma, and other hematologic malignancies and solid tumors.[3][4]

IGF-1R Signaling Pathway and this compound Inhibition

The following diagram illustrates the IGF-1R signaling cascade and the point of inhibition by this compound. Upon ligand binding, IGF-1R autophosphorylates, creating docking sites for substrate adaptors like IRS and Shc, which in turn activate the PI3K/Akt and Ras/MAPK pathways, respectively.

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: Kinase Selectivity Profile of this compound

This table shows the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases, demonstrating its selectivity for IGF-1R.

| Kinase Target | IC50 (µM) | Selectivity vs. IGF-1R |

| IGF-1R | 0.17 | - |

| InsR (Insulin Receptor) | 2.8 | ~16-fold less sensitive |

| c-Kit | >5 | >29-fold less sensitive |

| HER2 | >10 | >58-fold less sensitive |

| PDGFR | >10 | >58-fold less sensitive |

| VEGFR-2 | >10 | >58-fold less sensitive |

| Bcr-Abl | >10 | >58-fold less sensitive |

| Data sourced from multiple studies.[2][3][5] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

This table presents the IC50 values for this compound's growth-inhibitory effects on various cancer cell lines.

| Cancer Type | Cell Line(s) | IC50 Range (µM) | Notes |

| Multiple Myeloma (MM) | Various MM cell lines | 0.1 - 0.5 | Effective in both sensitive and drug-resistant lines.[3] |

| Small Cell Lung Cancer (SCLC) | H526, H146 (IGF-I dependent) | 0.1 - 0.5 | Highly sensitive.[1][6] |

| Small Cell Lung Cancer (SCLC) | WBA, H209 (IGF-I & c-Kit dependent) | 4 - 7 | Less sensitive; requires c-Kit co-inhibition for synergy.[1][6] |

| Medulloblastoma | Daoy | 11.12 | Inhibited IGF-IR-mediated proliferation.[6][7] |

| Acute Myeloid Leukemia (AML) | HL-60 and primary AML blasts | Not specified | Induced apoptosis.[8] |

Table 3: In Vivo Efficacy of this compound

This table summarizes the parameters and outcomes of an early in vivo study.

| Animal Model | Cancer Type | Dosage and Administration | Duration | Outcome |

| SCID/NOD Mice | Multiple Myeloma (MM) | 10 mg/kg (IP) or 50 mg/kg (Oral) | Twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival.[2] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of early findings. The following sections provide representative protocols for the key experiments used in the initial evaluation of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method used to assess the effect of this compound on cancer cell viability and proliferation.[4]

Representative Protocol:

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 10 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

References

- 1. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Interplay Between Non-coding RNAs and Insulin-Like Growth Factor Signaling in the Pathogenesis of Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US10358494B2 - CS1-specific chimeric antigen receptor engineered immune effector cells - Google Patents [patents.google.com]

- 8. The development of potential antibody-based therapies for myeloma - PMC [pmc.ncbi.nlm.nih.gov]

NVP-ADW742: A Technical Analysis of its Impact on Tumor Cell Survival

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NVP-ADW742, a selective, ATP-competitive small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. While preclinical toxicity issues halted its clinical development, the compound remains a valuable tool for understanding the role of IGF-1R signaling in cancer biology.[1] This document consolidates key findings on its mechanism of action, its effects on tumor cell survival and proliferation, and its synergistic potential with chemotherapeutic agents.

Core Mechanism of Action: Inhibition of the IGF-1R Signaling Pathway

This compound exerts its anti-tumor effects by targeting the IGF-1R, a receptor tyrosine kinase crucial for the growth, survival, and proliferation of many cancer cells.[2][3] Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events. The most critical of these for cell survival is the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[4][5]

This compound selectively inhibits this initial autophosphorylation step, effectively blocking the entire downstream cascade.[6] This leads to the dephosphorylation and inactivation of Akt, a key signaling node that promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins like Bcl-2.[2][4] Studies have shown that this compound-induced Akt dephosphorylation can subsequently lead to the phosphorylation of p38 and a decrease in Bcl-2 expression, ultimately promoting apoptosis.[2]

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data on Anti-Tumor Activity

This compound has demonstrated potent activity across a range of cancer cell lines, both as a monotherapy and in combination with other agents. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Line / System | IC50 Value | Reference |

| IGF-1R Kinase Activity | Cell-free/Biochemical | ~0.17 µM | [3][7] |

| IGF-1R Autophosphorylation | Cellular Assay | 0.1 - 0.2 µM | [4][6] |

| Insulin Receptor (InsR) | Cellular Assay | ~2.8 µM | [7][8] |

| c-Kit Phosphorylation | H526 SCLC | ~3 - 5 µM | [6] |

| IGF-1 Mediated Growth | H526 SCLC | 0.2 - 0.4 µM | [6][9] |

| Serum-Stimulated Proliferation | Multiple Myeloma (MM) lines | 0.1 - 0.5 µM | [8] |

| Proliferation | Daoy Medulloblastoma | 11.12 µM | [10] |

| Proliferation (IGF-1R dependent) | SCLC lines | 0.1 - 0.5 µM | [9] |

| Proliferation (IGF-1R & c-Kit dependent) | SCLC lines | 4 - 7 µM | [9] |

SCLC: Small Cell Lung Cancer

Table 2: Synergistic Effects of this compound with Chemotherapy

The inhibition of the pro-survival IGF-1R pathway by this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.

| Combination | Cancer Type | Cell Line | Effect | Reference |

| This compound + Etoposide/Carboplatin | Small Cell Lung Cancer | Multiple | Synergistic inhibition of growth and induction of apoptosis. | [4][5] |

| This compound + Ara-C | Acute Myeloid Leukemia | Drug-resistant AML | Synergistic cell killing. | [2] |

| This compound (2 µM) + Temozolomide | Medulloblastoma | Daoy | Decreased Temozolomide IC50 from 452.12 to 256.81 µM. | [10] |

| This compound (2 µM) + Temozolomide | Medulloblastoma | Daoy | Increased apoptosis from 16.18% to 23.20%. | [10] |

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the effects of this compound.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate tumor cells (e.g., H526, Daoy) in 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM), a chemotherapeutic agent, or a combination of both. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture & Treatment: Grow cells on glass coverslips and treat with this compound and/or other compounds as described for the proliferation assay.

-

Fixation: After treatment (e.g., 48 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Counterstaining: Wash the cells and counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of DAPI-stained cells.

Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of key signaling proteins like Akt.

-

Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt Ser473) and total proteins (e.g., anti-Akt), diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Figure 2: General Experimental Workflow.

Conclusion

This compound is a potent and selective inhibitor of IGF-1R signaling that effectively suppresses tumor cell survival and proliferation in a variety of preclinical cancer models. Its ability to induce apoptosis and synergize with conventional chemotherapies highlights the therapeutic potential of targeting the IGF-1R pathway. Although this compound itself did not advance to clinical trials, the data generated from its study have been instrumental in validating IGF-1R as a cancer drug target and continue to inform the development of next-generation inhibitors.

References

- 1. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]

- 2. The insulin-like growth factor-1 receptor kinase inhibitor, this compound, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The insulin-like growth factor-I receptor kinase inhibitor, this compound, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor this compound, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

NVP-ADW742: A Technical Guide to its Chemical Structure and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of NVP-ADW742, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on cellular signaling pathways. Furthermore, it provides detailed protocols for key in vitro assays to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as ADW742 or GSK552602A, is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its chemical structure is characterized by a central pyrrolopyrimidine core, which serves as a scaffold for various substitutions that contribute to its binding affinity and selectivity for the IGF-1R kinase domain.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | 5-[3-(phenylmethoxy)phenyl]-7-[trans-3-(1-pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine[1][2][3] |

| Canonical SMILES | C1CCN(CC1)C[C@H]2C--INVALID-LINK--N3C=C(C4=CC=CC(=C4)OCC5=CC=CC=C5)C6=C3N=CN=C6N[1] |

| InChI | InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)/t21-,23-[1] |

| InChIKey | LSFLAQVDISHMNB-AFARHQOCSA-N[1] |

| Molecular Formula | C28H31N5O[1][2][4][5][6] |

| Molecular Weight | 453.58 g/mol [2][5][7] |

| CAS Number | 475488-23-4[1][4][5][6] |

Synthesis

The detailed chemical synthesis of this compound has been developed and is proprietary to Novartis Pharma AG.[1] While the specific reaction steps and conditions for the industrial synthesis of this compound are not publicly available, the synthesis of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold and its derivatives is well-documented in medicinal chemistry literature. These syntheses often involve multi-step sequences starting from commercially available pyrimidine or pyrrole precursors, followed by functionalization to introduce the desired side chains. Key reactions in the synthesis of similar pyrrolopyrimidine-based kinase inhibitors include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and cyclization reactions to form the fused ring system.

Biological Activity and Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[2] It exerts its biological effects by binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

Kinase Inhibitory Potency

This compound demonstrates high potency against IGF-1R with a reported IC50 value of 0.17 μM.[4][6][8][9][10] It exhibits significant selectivity for IGF-1R over the closely related Insulin Receptor (InsR), with a reported IC50 of 2.8 μM for InsR.[4][8][10] The compound shows minimal activity against a panel of other tyrosine kinases, highlighting its specificity.[4][8][10]

Table 2: In Vitro Inhibitory Activity of this compound against various kinases

| Kinase | IC50 (μM) |

| IGF-1R | 0.17[4][6][8][9][10] |

| InsR | 2.8[4][8][10] |

| c-Kit | >5[4][8][10] |

| HER2/neu | >10[4][8][10] |

| PDGFR | >10[4][8][10] |

| VEGFR-2 | >10[4][8][10] |

| Bcr-Abl | >10[4][8][10] |

Cellular Effects and Signaling Pathways

The binding of Insulin-like Growth Factors (IGF-1 and IGF-2) to IGF-1R triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound effectively blocks these signaling events.

By inhibiting IGF-1R, this compound leads to the suppression of Akt phosphorylation, a key downstream effector in the PI3K pathway. This inhibition of the PI3K/Akt signaling cascade is a primary mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[11]

This compound has been shown to induce apoptosis in various cancer cell lines, including those of multiple myeloma and acute myeloid leukemia.[11] Furthermore, it can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential in combination therapies.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

IGF-1R Kinase Activity Assay (Cellular)

This protocol describes a cell-based ELISA to measure the inhibition of IGF-1R autophosphorylation by this compound.

Materials:

-

NWT-21 cells (or other suitable cell line overexpressing IGF-1R)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Starvation medium (e.g., DMEM with 0.5% FBS)

-

This compound stock solution (in DMSO)

-

Recombinant human IGF-1

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer

-

96-well tissue culture plates

-

ELISA plate reader

Procedure:

-

Seed NWT-21 cells in 96-well plates and grow to 70-80% confluency.

-

Starve the cells for 24 hours in starvation medium.

-